molecular formula C46H30N6Na2O10S2 B12723921 4,4'-Bis((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonic disodium acid CAS No. 6375-53-7

4,4'-Bis((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonic disodium acid

Cat. No.: B12723921
CAS No.: 6375-53-7
M. Wt: 936.9 g/mol
InChI Key: WUJSKQUZTAKYBE-UHFFFAOYSA-L
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Description

4,4’-Bis[[2-hydroxy-3-[(phenylamino)carbonyl]-1-naphthyl]azo][1,1’-biphenyl]-2,2’-disulfonic disodium acid: is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water. The compound has a molecular formula of C46H33N6NaO10S2 and a molecular weight of 916.91 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis[[2-hydroxy-3-[(phenylamino)carbonyl]-1-naphthyl]azo][1,1’-biphenyl]-2,2’-disulfonic disodium acid involves multiple steps:

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are meticulously controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: : The compound is used as a dye in analytical chemistry for the detection and quantification of various substances.

Biology: : It is employed in biological staining techniques to visualize cellular components under a microscope.

Industry: : Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability. It is also used in the production of colored plastics and inks .

Mechanism of Action

The compound exerts its effects primarily through its ability to bind to specific substrates and alter their color. The azo bonds in the compound are responsible for its chromophoric properties, allowing it to absorb and reflect specific wavelengths of light. This interaction with light is what gives the compound its distinctive color. The molecular targets and pathways involved in its action are primarily related to its interaction with various substrates in different applications .

Comparison with Similar Compounds

  • 3,3’-[(1,1’-Biphenyl-4,4’-diyl)bis(azo)]bis[4-hydroxy-1-naphthalenesulfonic acid sodium] salt
  • 4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl

Uniqueness: Compared to similar compounds, 4,4’-Bis[[2-hydroxy-3-[(phenylamino)carbonyl]-1-naphthyl]azo][1,1’-biphenyl]-2,2’-disulfonic disodium acid stands out due to its superior solubility in water and its ability to produce a stable, vibrant color. These properties make it particularly valuable in industrial applications where consistent and reliable dye performance is crucial .

Properties

CAS No.

6375-53-7

Molecular Formula

C46H30N6Na2O10S2

Molecular Weight

936.9 g/mol

IUPAC Name

disodium;5-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-2-[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-2-sulfonatophenyl]benzenesulfonate

InChI

InChI=1S/C46H32N6O10S2.2Na/c53-43-37(45(55)47-29-13-3-1-4-14-29)23-27-11-7-9-17-33(27)41(43)51-49-31-19-21-35(39(25-31)63(57,58)59)36-22-20-32(26-40(36)64(60,61)62)50-52-42-34-18-10-8-12-28(34)24-38(44(42)54)46(56)48-30-15-5-2-6-16-30;;/h1-26,53-54H,(H,47,55)(H,48,56)(H,57,58,59)(H,60,61,62);;/q;2*+1/p-2

InChI Key

WUJSKQUZTAKYBE-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4)C5=C(C=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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